N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
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Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and a butane-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the sulfonation of the butane chain to introduce the sulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
- **N-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- **N-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-2-sulfonamide
Uniqueness
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDIZYGBYRQAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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